molecular formula C22H30AuF6NPS B1340258 (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate CAS No. 866641-66-9

(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate

Cat. No. B1340258
CAS RN: 866641-66-9
M. Wt: 772.2 g/mol
InChI Key: ADQOZROJMVWPRI-UHFFFAOYSA-H
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Description

This compound is an organic gold complex . It is a phosphine ligated gold (I) complex . It is used as a catalyst in a domino reaction to form C–C, C–N, and C–O bonds due to the ease with which it can activate C=C and C≡C bonds, thus allowing for unique rearrangements or reactions with various nucleophiles .


Molecular Structure Analysis

The molecular formula of this compound is C22H30AuF6NPSb . The InChI string is InChI=1S/C20H27P.C2H3N.Au.6FH.Sb/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2-3;;;;;;;;/h7-15H,1-6H3;1H3;;6*1H;/q;;+1;;;;;;;+5/p-6 . The SMILES string is CC#N.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.FSb-(F)(F)(F)F.[Au+] .


Chemical Reactions Analysis

This compound is used as a catalyst in a domino reaction to form C–C, C–N, and C–O bonds due to the ease with which it can activate C=C and C≡C bonds, thus allowing for unique rearrangements or reactions with various nucleophiles . It is also used in the regio-and stereoselective synthesis of functionalized benzo[b]oxepines . It is used in the cyclization reactions of o-(buta-1,3-diyn-1-yl-)-substituted N-aryl ureas .


Physical And Chemical Properties Analysis

The compound is a white or light yellow solid . It is soluble in common organic solvents, such as ethanol, acetone, and also soluble in water . The molecular weight is 772.2 g/mol .

Scientific Research Applications

Catalyst in Domino Reactions

This compound is used as a catalyst in domino reactions to form C–C, C–N, and C–O bonds . It can activate C=C and C≡C bonds, thus allowing for unique rearrangements or reactions with various nucleophiles .

Synthesis of Functionalized Benzo[b]oxepines

The compound is used as a gold catalyst in the regio- and stereoselective synthesis of functionalized benzo[b]oxepines . This application is particularly important in the field of organic synthesis.

Cyclization Reactions of Substituted N-Aryl Ureas

It is used in the cyclization reactions of o-(buta-1,3-diyn-1-yl-)-substituted N-aryl ureas . This reaction is significant in the synthesis of complex organic molecules.

Cycloisomerization of 1,7-Enyne Esters

This compound is used as a gold catalyst in the cycloisomerization of 1,7-enyne esters to structurally diverse cis-tetrahydropyridin-4-yl ketones . This reaction is a key step in the synthesis of a variety of natural products and pharmaceuticals.

Mechanism of Action

Target of Action

(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate is a phosphine ligated gold(I) complex . The primary targets of this compound are C=C and C≡C bonds . These bonds are found in various organic compounds and are crucial for the structure and function of these molecules.

Mode of Action

The compound interacts with its targets by activating the C=C and C≡C bonds . This activation allows for unique rearrangements or reactions with various nucleophiles . The compound’s ability to activate these bonds is due to the presence of the gold(I) ion, which can form strong coordinate bonds with carbon atoms .

Biochemical Pathways

The activation of C=C and C≡C bonds by (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate can affect various biochemical pathways. Specifically, it can catalyze the formation of C–C, C–N, and C–O bonds in a domino reaction . This can lead to the synthesis of complex organic compounds, including functionalized benzo[b]oxepines .

Result of Action

The molecular and cellular effects of (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate’s action are primarily related to its role as a catalyst. By activating C=C and C≡C bonds and facilitating the formation of new bonds, it can lead to the synthesis of complex organic compounds . This can have various effects depending on the specific compounds synthesized and their roles in cellular processes.

Action Environment

The action, efficacy, and stability of (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated area to avoid inhalation of dust . . The compound’s stability and reactivity may also be affected by factors such as temperature, pH, and the presence of other chemicals.

Safety and Hazards

The compound should be used with caution and appropriate personal protective equipment such as goggles, long-sleeved lab clothes, and gloves should be worn during operation .

properties

IUPAC Name

acetonitrile;ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);hexafluoroantimony(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27P.C2H3N.Au.6FH.Sb/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2-3;;;;;;;;/h7-15H,1-6H3;1H3;;6*1H;/q;;+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQOZROJMVWPRI-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.F[Sb-](F)(F)(F)(F)F.[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30AuF6NPSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586948
Record name acetonitrile;ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);hexafluoroantimony(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate

CAS RN

866641-66-9
Record name acetonitrile;ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);hexafluoroantimony(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 866641-66-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
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(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
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(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
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(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
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(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
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(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate

Q & A

Q1: What specific type of reaction has (Acetonitrile)[(biphenyl-2-yl)di-tert-butylphosphine]gold(1+) hexafluoroantimonate been successfully employed in, as demonstrated in the research?

A2: Research highlights the successful application of (Acetonitrile)[(biphenyl-2-yl)di-tert-butylphosphine]gold(1+) hexafluoroantimonate in synthesizing benzo[b]carbazoles. [] The catalyst facilitates a tandem cyclization/migration/cyclization sequence starting from tertiary anilines. This one-pot process showcases the catalyst's ability to promote complex transformations, leading to highly functionalized structures. []

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